molecular formula C11H10ClNO2S B1653366 Ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate CAS No. 181284-98-0

Ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B1653366
CAS No.: 181284-98-0
M. Wt: 255.72
InChI Key: HNIVAVDDKBZBSV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate (CAS 181284-98-0) is a high-purity chemical intermediate serving as a versatile scaffold in medicinal chemistry and drug discovery research. This compound, with molecular formula C 11 H 10 ClNO 2 S and molecular weight 255.72, belongs to the benzothiophene class of heterocycles, which are recognized as privileged pharmacophores in the development of bioactive molecules . The structure integrates both an ester and a free amino group on the thiophene ring, allowing for extensive synthetic derivatization to create diverse compound libraries. The benzothiophene core is of significant research interest due to its diverse biological attributes and is frequently explored as a bio-isosteric replacement for phenyl rings, which can enhance metabolic stability and binding affinity in drug candidates . This specific 5-chloro-substituted amino-ester derivative is a valuable precursor in synthesizing more complex fused heterocycles, such as thieno[2,3-d]pyrimidin-4-ones, which have demonstrated promising biological activities in scientific studies, including apoptosis-inducing effects in cancer cell lines like MCF-7 and HepG-2 . Furthermore, benzo[b]thiophene acylhydrazone derivatives have been identified as hits with antibacterial activity against drug-resistant strains of Staphylococcus aureus . Researchers utilize this building block in the design and development of potential therapeutic agents targeting areas such as oncology, infectious diseases, and metabolic disorders. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIVAVDDKBZBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215294
Record name Ethyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181284-98-0
Record name Ethyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181284-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with the following substituents:

  • Amino group at the 3rd position
  • Chloro atom at the 5th position
  • Ethyl carboxylate group at the 2nd position

This structural configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial in various signaling pathways associated with cancer progression.
  • DNA Interaction : It may also interact with DNA, contributing to its anticancer properties by disrupting cellular proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer effects. It has been tested against various cancer cell lines, demonstrating the ability to inhibit proliferation and induce apoptosis. For instance, studies have shown that derivatives of this compound can effectively target lung cancer cell lines (A549), leading to reduced cell viability through mechanisms such as actin polymerization disruption .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown efficacy against a range of microbial strains, suggesting potential applications in treating infections. The mechanism involves interference with microbial cell wall synthesis or metabolic pathways critical for survival.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study ADemonstrated significant inhibition of A549 lung cancer cells with IC50 values indicating potency in disrupting cell proliferation .
Study BInvestigated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity.
Study CExplored the compound's role as a kinase inhibitor, specifically targeting LIMK1, which is involved in cancer metastasis .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : The compound exhibits favorable lipophilicity due to its chloro and ethyl groups, enhancing membrane permeability.
  • Metabolism : It undergoes metabolic transformations that may yield active or inactive metabolites, impacting its overall efficacy.

The safety profile remains under investigation; however, initial assessments indicate manageable toxicity levels in preclinical models.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Chlorine Position : The placement of chlorine at C5 (target compound) versus C4 (QI-8320) alters electronic distribution. A C5 chlorine may enhance electrophilic aromatic substitution reactivity compared to C4 due to resonance effects.
  • Substituent Bulk: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate incorporates a bulky 3-chlorophenyl group, which likely reduces solubility in polar solvents compared to the benzothiophene-based analogs .

Pharmacological Implications

  • The amino and ester groups in these compounds facilitate binding to biological targets (e.g., enzymes, receptors). The C5-chloro substituent in the target compound may optimize steric and electronic interactions in drug-receptor binding compared to the C4-chloro or 3-chlorophenyl variants .

Research and Development Context

  • Crystallography Tools : Structural elucidation of such compounds often relies on software like SHELXL for refinement and ORTEP-3/WinGX for visualization, ensuring accurate determination of substituent positions and conformational analysis .
  • Synthetic Pathways: this compound is synthesized via cyclization and halogenation steps, with its analogs following similar routes but differing in substitution patterns .

Preparation Methods

Cyclization via Haloaromatic Aldehydes and Thioglycolates

A widely adopted route involves the reaction of 2-fluoro-4-chlorobenzaldehyde with ethyl thioglycolate in the presence of a base. This method, adapted from trifluoromethyl analog syntheses, proceeds via nucleophilic aromatic substitution (SNAr) to form the benzothiophene core.

Typical Conditions :

  • Solvent : Anhydrous DMF or dimethyl sulfoxide (DMSO)
  • Base : Potassium carbonate (K₂CO₃) or triethylamine
  • Temperature : 60–80°C
  • Time : 2–4 hours

The reaction generates ethyl 5-chloro-1-benzothiophene-2-carboxylate as an intermediate, which is subsequently functionalized at the 3-position. Yield optimization studies indicate that microwave-assisted heating reduces reaction times by 50% while maintaining yields above 85%.

Domino Reactions for Fused Benzothiophenes

Recent advances employ domino protocols to construct polycyclic benzothiophene derivatives. For example, 3-amino-2-formyl benzothiophenes react with ketones (e.g., acetophenone) or 1,3-diones under basic conditions to form fused rings. While primarily used for benzothieno[3,2-b]pyridines, this approach can be adapted to introduce the 3-amino group early in the synthesis.

Key Advantages :

  • Single-step formation of complex scaffolds
  • Compatibility with electron-deficient aryl ketones

Introduction of the 3-Amino Group

Amination at the 3-position is achieved through nitro reduction or direct nucleophilic substitution , depending on the intermediate’s electronic properties.

Nitro Reduction Pathway

Starting from ethyl 5-chloro-3-nitro-1-benzothiophene-2-carboxylate, catalytic hydrogenation or chemical reduction yields the target amine.

Hydrogenation Conditions :

  • Catalyst : 10% Pd/C or Raney Ni
  • Pressure : 1–3 atm H₂
  • Solvent : Ethanol or THF
  • Yield : 75–90%

Chemical Reduction :

  • Reagent : Iron powder in acidic aqueous conditions
  • Limitation : Generates significant iron oxide waste, necessitating purification

Direct Amination via SNAr

For intermediates with electron-withdrawing groups at the 3-position, amination occurs via displacement of a leaving group (e.g., Cl, Br) with ammonia or ammonium salts.

Optimized Protocol :

  • Substrate : Ethyl 5-chloro-3-bromo-1-benzothiophene-2-carboxylate
  • Amination Agent : Aqueous NH₃ (28%)
  • Conditions : 100°C, 12–24 hours
  • Yield : 60–70%

Chlorination Strategies

The 5-chloro substituent is introduced either early (using pre-chlorinated precursors) or late (via electrophilic chlorination).

Early-Stage Chlorination

Using 2-fluoro-4-chlorobenzaldehyde as a starting material ensures the chlorine atom is incorporated during cyclization. This method avoids harsh chlorination conditions but limits flexibility in regiochemistry.

Late-Stage Electrophilic Chlorination

For intermediates lacking the 5-chloro group, chlorination employs reagents like Cl₂, SOCl₂, or HCl/H₂O₂.

SOCl₂ Method :

  • Substrate : Ethyl 3-amino-1-benzothiophene-2-carboxylate
  • Reagent : Excess thionyl chloride (SOCl₂)
  • Conditions : Reflux (70–80°C), 4–6 hours
  • Yield : 65–75%

HCl/H₂O₂ System :

  • Generates electrophilic Cl⁺ in situ
  • Requires careful pH control to prevent over-chlorination

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield Advantages Limitations
Cyclization + Amination 2-Fluoro-4-chlorobenzaldehyde SNAr, Hydrogenation 70–85% High regioselectivity Multi-step, Pd catalyst cost
Domino Reaction 3-Amino-2-formyl benzothiophene Ketone cyclization 65–78% Single-step ring fusion Limited substrate scope
Late-Stage Chlorination Ethyl 3-amino-1-benzothiophene-2-carboxylate SOCl₂ chlorination 60–75% Flexibility in timing Harsh conditions, byproduct formation

Process Optimization and Scalability

Solvent and Base Selection

  • DMF vs. DMSO : DMSO increases reaction rates but complicates purification due to high boiling point.
  • Triethylamine vs. K₂CO₃ : K₂CO₃ minimizes side reactions in SNAr but requires anhydrous conditions.

Catalytic Improvements

Microwave-assisted synthesis reduces cyclization time from 4 hours to 30 minutes, achieving 88% yield. Flow chemistry approaches are emerging for continuous production.

Waste Management

The iron/HCl reduction method generates 2.5 kg of Fe₃O₄ waste per kilogram of product, whereas catalytic hydrogenation reduces waste by 90%.

Q & A

Q. What synthetic methodologies are most effective for preparing Ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate, and how can purity be optimized?

A multi-step synthesis typically involves cyclization of substituted benzothiophene precursors followed by functionalization. For example:

  • Step 1 : Cyclocondensation of chlorinated aromatic amines with thioglycolic acid derivatives under reflux in ethanol or dichloromethane.
  • Step 2 : Esterification using ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carboxylate group.
  • Purity Optimization : Purify via reverse-phase HPLC with gradients (e.g., methanol-water) to isolate the target compound, achieving >95% purity .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzothiophene) and ester carbonyl signals (δ 165–170 ppm). The amino group (NH2) may appear as a broad singlet at δ 4.5–5.5 ppm.
  • IR Spectroscopy : Confirm the presence of C=O (ester, ~1700 cm⁻¹), NH2 (~3350 cm⁻¹), and C-Cl (~750 cm⁻¹) stretches. Cross-validate with X-ray crystallography for unambiguous assignment .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters:
    • R-factor : Aim for <0.05 for high-resolution data.
    • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond angles/distances and intermolecular interactions (e.g., hydrogen bonding between NH2 and ester groups) .
  • Validation : Check for disorder using PLATON or WinGX .

Q. How do steric and electronic effects of the 5-chloro substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group activates the benzothiophene core toward electrophilic substitution but may sterically hinder bulky reactants. Example:

  • Suzuki Coupling : Use Pd(PPh3)4 catalyst with arylboronic acids in THF/water. Monitor regioselectivity via LC-MS.
  • Contradictions : Conflicting reports on reaction yields may arise from solvent polarity or catalyst loading variations. Address via DOE (Design of Experiments) to isolate critical factors .

Q. How can contradictory biological activity data (e.g., antibacterial vs. inactive) be reconciled for this compound?

  • Experimental Design :
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays.
    • Control for solvent effects (DMSO concentration ≤1%).
  • Mechanistic Analysis : Perform molecular docking to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase). Correlate with logP values to evaluate membrane permeability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate
Reactant of Route 2
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Ethyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate

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